chlorahololide B

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

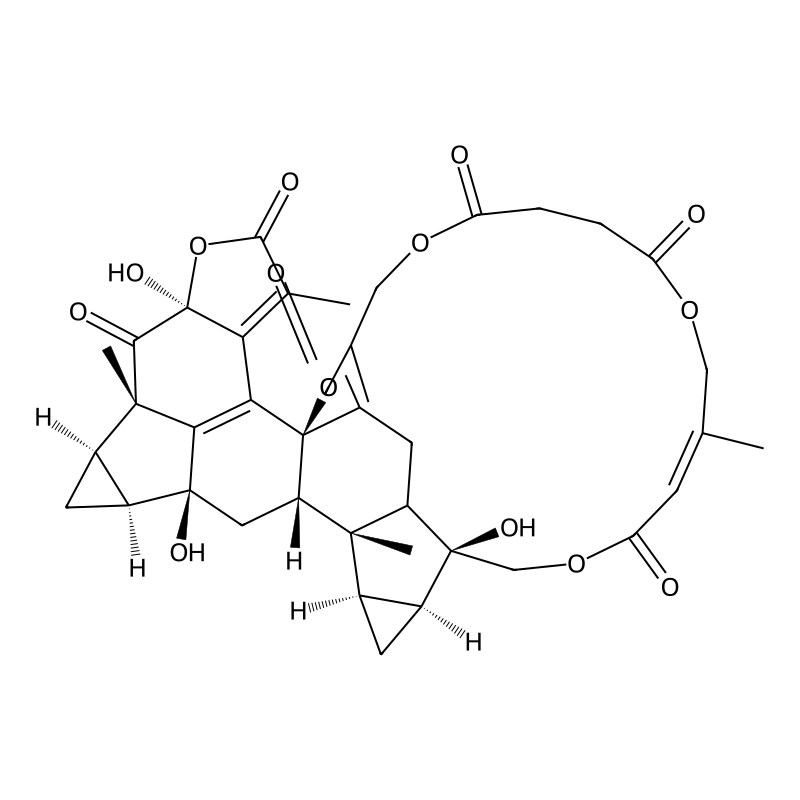

Chlorahololide B is a complex sesquiterpenoid dimer derived from the plant Chloranthus holostegius. This compound is part of a larger family of chlorahololides, which are known for their unique structural features and biological activities. Chlorahololide B exhibits a distinctive heptacyclic core structure that contributes to its chemical reactivity and potential therapeutic applications. Its molecular formula is CHO, and it is characterized by multiple stereocenters, which confer specific spatial configurations that influence its biological interactions.

Chlorahololide B undergoes various chemical transformations, including peroxidation reactions. Research indicates that chlorahololide-type dimers can be formed through the conversion of shizukaol-type dimers, which involves free radical mechanisms. These reactions often yield products with enhanced anti-inflammatory properties, demonstrating the compound's potential utility in pharmacological applications . The peroxidation process specifically leads to the formation of hydroperoxyl groups, which can significantly alter the compound's reactivity and biological activity .

Chlorahololide B has been shown to possess notable anti-inflammatory properties. Studies indicate that its derivatives exhibit enhanced inhibition of nitric oxide production in lipopolysaccharide-induced macrophages, suggesting a mechanism for reducing inflammation . The biological activity of chlorahololide B is attributed to its ability to modulate signaling pathways involved in inflammatory responses, making it a candidate for further research in therapeutic applications against inflammatory diseases.

The synthesis of chlorahololide B typically involves complex organic reactions aimed at constructing its heptacyclic framework. Various synthetic strategies have been reported, including:

- Yamamoto rearrangement: This method facilitates the formation of the lindenane-type sesquiterpenoid core.

- Intramolecular cyclopropanation: This reaction helps in establishing key stereochemical features.

- 1,3-dipolar cyclization: This technique is used to create specific ring structures within the compound.

- Intramolecular Heck reaction: This reaction contributes to the formation of carbon-carbon bonds essential for the compound's structure .

These methods highlight the complexity involved in synthesizing chlorahololide B and its analogs.

Chlorahololide B has potential applications in medicinal chemistry due to its anti-inflammatory properties. It may be explored for developing new treatments for conditions such as arthritis or other inflammatory disorders. Additionally, its unique structural characteristics make it a candidate for further studies in drug design and development, particularly in creating selective blockers for ion channels .

Research on chlorahololide B has focused on its interactions with biological targets. Studies have demonstrated that it can inhibit specific enzymes and signaling pathways involved in inflammation. The compound's ability to modulate these interactions suggests that it could be used to develop therapeutic agents aimed at treating inflammatory diseases or conditions related to oxidative stress . Further interaction studies are necessary to fully elucidate its mechanisms of action and potential side effects.

Chlorahololide B shares structural similarities with several other sesquiterpenoid compounds. Notable similar compounds include:

- Chlorahololide A: Another dimer isolated from Chloranthus holostegius, known for its potent potassium channel-blocking activity.

- Shizukaols: A group of sesquiterpenoids that can be converted into chlorahololide-type dimers through peroxidation.

- Sarcanolid: Another sesquiterpenoid dimer with distinct biological activities.

Comparison TableCompound Name Structural Features Biological Activity Chlorahololide A Similar heptacyclic structure Potent potassium channel blocker Chlorahololide B Heptacyclic with hydroperoxyl groups Anti-inflammatory properties Shizukaols Precursor to chlorahololides Variable biological activities Sarcanolid Different dimeric structure Unique pharmacological effects

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Chlorahololide A | Similar heptacyclic structure | Potent potassium channel blocker |

| Chlorahololide B | Heptacyclic with hydroperoxyl groups | Anti-inflammatory properties |

| Shizukaols | Precursor to chlorahololides | Variable biological activities |

| Sarcanolid | Different dimeric structure | Unique pharmacological effects |

Chlorahololide B is unique due to its specific stereochemistry and enhanced anti-inflammatory activity compared to its analogs. Its ability to undergo peroxidation sets it apart from other compounds in this class, making it a subject of interest for further research in medicinal chemistry and pharmacology.

Chlorahololide B exhibits a distinctive distribution pattern within the genus Chloranthus, reflecting both the taxonomic relationships and geographic distribution of host species within the Chloranthaceae family. The compound has been primarily isolated from several key species distributed across temperate and subtropical regions of East Asia [1] [2].

Chloranthus holostegius represents the most significant source of chlorahololide B, with the compound being isolated from both whole plant material and aerial parts [3] [4]. This species, distributed primarily throughout China and temperate regions of Asia, has yielded chlorahololide B through systematic phytochemical investigations targeting lindenane-type sesquiterpenoid dimers. The compound was originally characterized from this species using comprehensive spectroscopic analysis including nuclear magnetic resonance spectroscopy, X-ray crystallography, and circular dichroism [4].

Chloranthus japonicus constitutes another important source, with chlorahololide B being isolated from whole plant and root materials [5] [6]. This species, naturally distributed across China, Japan, and Korea, demonstrates the broader East Asian distribution pattern characteristic of chlorahololide B-containing species. The isolation from C. japonicus has contributed significantly to understanding the structural variations and chemotaxonomic significance of this compound class [6].

Chloranthus fortunei, found primarily in southwestern regions of China, has also yielded chlorahololide B from root materials [7] [8]. This species represents an important component of traditional Chinese medicine preparations and has been subjected to extensive phytochemical analysis revealing diverse lindenane-type sesquiterpenoid profiles. The isolation from C. fortunei has provided valuable insights into the quantitative distribution patterns of chlorahololide B within different plant tissues [8] [9].

Additional species including Chloranthus spicatus have been reported to contain chlorahololide B, expanding the known distribution to encompass a broader range of East Asian Chloranthus species [10] [11]. This distribution pattern reflects the evolutionary relationships within the genus and suggests that chlorahololide B biosynthesis represents a conserved metabolic pathway within specific lineages of the genus.

The geographic distribution of chlorahololide B-containing species spans approximately thirteen species native to Southwest and Northeast China, with extensions into Japan, Korea, and other temperate regions of Asia [1] [12]. This distribution pattern aligns with the overall biogeographic distribution of the Chloranthaceae family, which exhibits a pantropical distribution with particular concentration in East Asia and tropical America [2].

Extraction Methodologies and Purification

The extraction and purification of chlorahololide B requires specialized methodologies designed to accommodate the complex polycyclic structure and relative instability of lindenane-type sesquiterpenoid dimers. Standard protocols have been developed and refined through extensive research on Chloranthaceae secondary metabolites [8] [9] [13].

Primary extraction typically employs polar organic solvents, with methanol or ethanol-water mixtures (95:5 volume ratio) representing the most effective extractants [8] [9]. Plant material, whether fresh or dried, undergoes initial size reduction through grinding to facilitate solvent penetration and maximize extraction efficiency. The extraction process typically involves three successive extractions at room temperature to ensure complete recovery of target compounds while minimizing thermal degradation [13].

Following primary extraction, the crude extract undergoes systematic partitioning using solvents of increasing polarity. The standard protocol involves successive liquid-liquid extraction with petroleum ether, ethyl acetate, and n-butanol [8] [9]. This partitioning strategy effectively separates compounds based on polarity, with chlorahololide B typically concentrating in the ethyl acetate fraction due to its intermediate polarity characteristics.

Column chromatography represents the primary purification methodology, utilizing silica gel as the stationary phase with gradient elution systems [8] [9]. The most effective gradient system employs dichloromethane-methanol mixtures, progressing from 100:1 to pure methanol ratios. This gradient approach enables effective separation of structurally related lindenane-type compounds while maintaining compound integrity [13].

Advanced purification techniques include reverse-phase chromatography using octadecylsilane (ODS) columns and size-exclusion chromatography with Sephadex LH-20 resins [8] [9]. These complementary techniques provide additional resolution for complex mixtures and enable effective separation of closely related dimeric structures. The ODS chromatography typically employs methanol-water systems with optimized ratios (60:40 volume ratio) to achieve satisfactory resolution [9].

Final purification invariably requires high-performance liquid chromatography (HPLC) with semi-preparative columns [8] [9]. Typical conditions include flow rates of 10 milliliters per minute with ultraviolet detection systems operating at characteristic wavelengths. Retention times for chlorahololide B vary depending on the specific column and mobile phase composition, but consistent retention behavior enables reliable identification and purification.

Quantitative recovery data indicate that typical yields range from 3 to 55 milligrams of purified chlorahololide B per isolation campaign, starting from 15 to 20 kilograms of plant material [8] [9]. These yields reflect both the relatively low natural abundance of the compound and the challenges associated with multi-step purification protocols. Final purity typically exceeds 95% as determined by analytical HPLC with appropriate internal standards.

Quantitative Analysis in Plant Materials

Quantitative analysis of chlorahololide B in plant materials requires sophisticated analytical methodologies capable of discriminating between structurally related lindenane-type sesquiterpenoids while providing accurate quantitative data [14] [15]. The development of reliable quantitative methods has been essential for understanding natural abundance patterns, optimizing extraction protocols, and supporting quality control applications.

High-performance liquid chromatography represents the primary analytical platform for chlorahololide B quantification, offering the resolution necessary to separate complex mixtures of related sesquiterpenoids [14] [15]. Analytical methods typically employ reverse-phase chromatography with C18 stationary phases and optimized mobile phase compositions incorporating methanol-water or acetonitrile-water systems with appropriate pH modification [15].

Detection systems for quantitative analysis predominantly utilize ultraviolet-visible spectrophotometry, taking advantage of the characteristic chromophores present in the lindenane structure [14]. Mass spectrometric detection, particularly high-resolution electrospray ionization mass spectrometry, provides additional selectivity and enables unambiguous identification of target compounds in complex matrices [14] [15].

Method validation protocols have established precision, accuracy, and linearity parameters appropriate for quantitative applications [15]. Linear calibration curves typically demonstrate correlation coefficients exceeding 0.999 across concentration ranges relevant to natural abundance levels. Detection limits generally fall within the microgram per gram range, providing adequate sensitivity for routine analysis of plant materials.

Quantitative distribution studies reveal significant variation in chlorahololide B content between different plant species, tissues, and geographic origins [8] [9]. Root materials generally demonstrate higher concentrations compared to aerial parts, reflecting the metabolic distribution patterns characteristic of lindenane-type sesquiterpenoids. Seasonal variation has been observed, with optimal harvesting periods corresponding to specific developmental stages of the host plants.

Sample preparation protocols for quantitative analysis typically mirror extraction methodologies employed for isolation purposes, but with modifications to ensure quantitative recovery and minimize matrix effects [15]. Internal standard approaches using structurally related compounds have proven effective for compensation of recovery variations and instrumental drift.

Quality control applications of quantitative analytical methods have supported standardization efforts for traditional medicine preparations and commercial botanical products [14]. These applications require robust analytical methods capable of detecting adulterants and ensuring consistency of active compound content across different batches and suppliers.

Chemotaxonomic Significance

Chlorahololide B demonstrates substantial chemotaxonomic significance within the Chloranthaceae family, serving as both a diagnostic marker for specific taxonomic groups and providing insights into evolutionary relationships within the family [10] [2] [16]. The distribution pattern of this compound class reflects underlying phylogenetic relationships and biosynthetic capabilities that have evolved within distinct lineages.

At the family level, lindenane-type sesquiterpenoids including chlorahololide B represent characteristic secondary metabolites that distinguish Chloranthaceae from other angiosperm families [10] [11]. The presence of these complex polycyclic structures, formed through specific biosynthetic pathways involving Diels-Alder cycloaddition reactions, represents a synapomorphic character supporting the monophyly of the family [11] [17].

Within the genus Chloranthus, chlorahololide B and related compounds demonstrate genus-level specificity that supports current taxonomic circumscription [10] [18]. The compound has been consistently isolated from multiple species within the genus, but has not been reported from other genera within Chloranthaceae, including Sarcandra, Hedyosmum, or Ascarina [19] [2]. This distribution pattern provides chemical evidence supporting the taxonomic validity of generic boundaries within the family.

Subgeneric relationships within Chloranthus are reflected in the specific patterns of chlorahololide-type versus shizukaol-type dimers [18] [16]. The genus Chloranthus traditionally comprises two subgenera: Chloranthus and Tricercandra, distinguished by morphological characteristics including androecium structure and growth form [18]. Chemical evidence suggests that certain dimer types and substitution patterns correlate with these morphological subdivisions, providing independent support for subgeneric classification.

Species-level chemotaxonomic applications have demonstrated that chlorahololide B profiles can support species authentication and classification [6] [16]. Different species exhibit characteristic quantitative profiles of related compounds, enabling chemical fingerprinting approaches for taxonomic identification. These applications prove particularly valuable for processed plant materials where morphological identification becomes challenging or impossible.

The biosynthetic pathway leading to chlorahololide B formation involves complex enzymatic cascades that have evolved within specific lineages of Chloranthaceae [10] [20]. Phylogenetic analysis of terpene synthase genes indicates that the enzymatic machinery necessary for lindenane-type sesquiterpenoid biosynthesis has undergone expansion and diversification within the family, particularly in the genus Chloranthus [10]. This expansion correlates with the observed diversity of structural types and substitution patterns observed across different species.

Geographic distribution patterns of chlorahololide B-containing species reflect historical biogeographic events that have shaped the current distribution of Chloranthaceae [2]. The concentration of these species in East Asian regions, particularly China, Japan, and Korea, suggests that this region may represent a center of diversification for lindenane-type sesquiterpenoid biosynthesis. This pattern aligns with molecular phylogenetic evidence supporting an East Asian origin for major lineages within Chloranthaceae [2].